molecular formula C23H27N3O4S B2777396 N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862737-83-5

N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

Cat. No.: B2777396
CAS No.: 862737-83-5
M. Wt: 441.55
InChI Key: KQDRXRRFPHHKPM-UHFFFAOYSA-N
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Description

“N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine” is a complex organic compound that features a morpholine ring, a phenylsulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the morpholinopropyl group: This can be done via nucleophilic substitution reactions where the morpholine ring is introduced to the oxazole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenylsulfonyl group.

    Reduction: Reduction reactions could target the oxazole ring or the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, “N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine” can be used as a building block for more complex molecules.

Biology

The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine

Industry

In material science, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine” exerts its effects would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
  • N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazolidine

Uniqueness

The presence of the oxazole ring and the specific substitution pattern in “N-(3-morpholinopropyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine” might confer unique chemical properties, such as enhanced stability or specific reactivity, compared to similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-18-8-10-19(11-9-18)21-25-23(31(27,28)20-6-3-2-4-7-20)22(30-21)24-12-5-13-26-14-16-29-17-15-26/h2-4,6-11,24H,5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDRXRRFPHHKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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